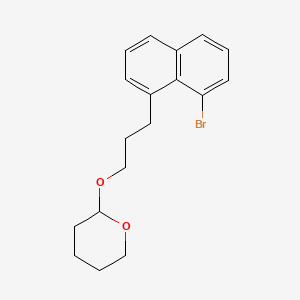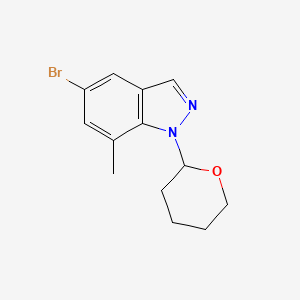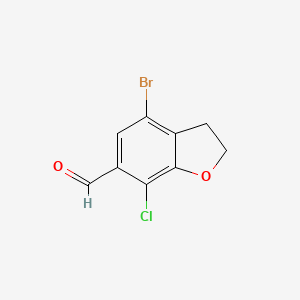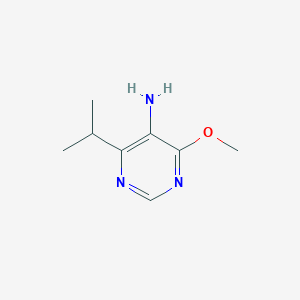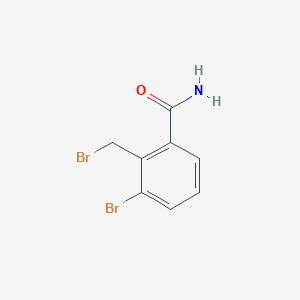
3-bromo-2-(bromomethyl)Benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-2-(bromomethyl)Benzamide is an organic compound with the molecular formula C8H7Br2NO It is a derivative of benzamide, where the benzene ring is substituted with bromine atoms at the 3rd and 2nd positions, and a bromomethyl group at the 2nd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-2-(bromomethyl)Benzamide typically involves the bromination of benzamide derivatives. One common method is the bromination of 2-(bromomethyl)benzamide using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available benzene derivatives. The process includes bromination, followed by amide formation and further bromination to achieve the final product. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
3-bromo-2-(bromomethyl)Benzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding brominated benzamides or reduction to remove bromine atoms.
Common Reagents and Conditions
Bromination: Bromine (Br2) and iron(III) bromide (FeBr3) are commonly used for bromination reactions.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted benzamides, while oxidation can produce brominated benzamides .
Applications De Recherche Scientifique
3-bromo-2-(bromomethyl)Benzamide has several applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-bromo-2-(bromomethyl)Benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the bromomethyl group play a crucial role in its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-bromo-3-(bromomethyl)Benzamide: Similar structure but with different substitution pattern.
3-bromo-2-methylbenzamide: Lacks the bromomethyl group.
2,3-dibromobenzamide: Lacks the bromomethyl group.
Uniqueness
3-bromo-2-(bromomethyl)Benzamide is unique due to the presence of both bromine atoms and a bromomethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H7Br2NO |
|---|---|
Poids moléculaire |
292.95 g/mol |
Nom IUPAC |
3-bromo-2-(bromomethyl)benzamide |
InChI |
InChI=1S/C8H7Br2NO/c9-4-6-5(8(11)12)2-1-3-7(6)10/h1-3H,4H2,(H2,11,12) |
Clé InChI |
FEHSWKIXYTXEJI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)CBr)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


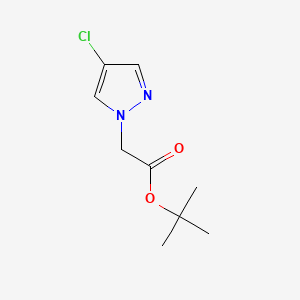
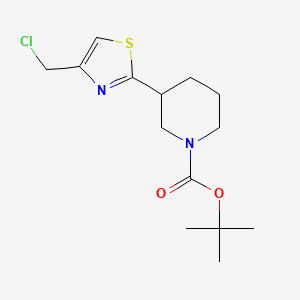
![2-Methoxy-5-methyl-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)aniline](/img/structure/B13927083.png)
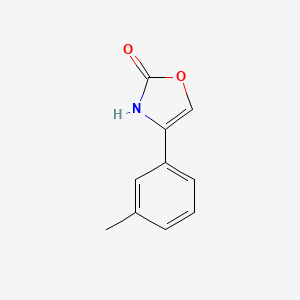
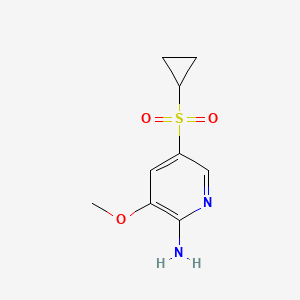
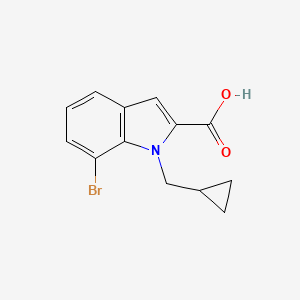
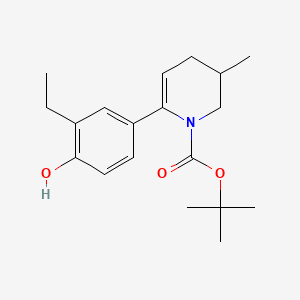
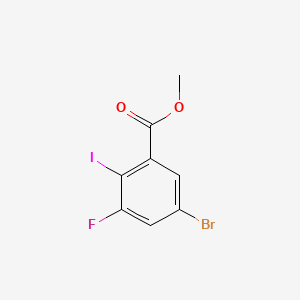
![n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
![N-(5-chloro-2-pyridinyl)-6-Azaspiro[2.5]octane-5-methanamine](/img/structure/B13927125.png)
